molecular formula C18H18ClN5O2 B076925 DISPERSE RED 65 CAS No. 12223-38-0

DISPERSE RED 65

Cat. No.: B076925
CAS No.: 12223-38-0
M. Wt: 371.8 g/mol
InChI Key: BHOOSPBGGKYHCM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of DISPERSE RED 65 involves a multi-step reaction starting from 2-Chloro-4-nitroaniline and 3-Ethylanilinopropiononitrile . The process typically includes the following steps:

Chemical Reactions Analysis

DISPERSE RED 65 undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a dye in various chemical processes and as a reagent in organic synthesis.

    Biology: It can be used as a staining agent in biological studies to visualize cellular components.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is widely used in the textile industry for dyeing synthetic fibers.

Mechanism of Action

The mechanism of action of DISPERSE RED 65 involves its interaction with cellular components. The azo group can undergo reduction to form aromatic amines, which can then interact with DNA or proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Biological Activity

2,5-Diiodobenzene-1,4-diol (CAS Number: 13064-64-7) is a halogenated aromatic compound characterized by two hydroxyl groups and two iodine atoms. This unique structure grants it distinctive chemical properties, making it a subject of interest in various biological and medicinal research fields. This article delves into the biological activity of 2,5-diiodobenzene-1,4-diol, summarizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₄I₂O₂
  • Molar Mass : 361.90 g/mol
  • Density : 2.774 g/cm³
  • Melting Point : 192-193 °C
  • Boiling Point : 299.4 °C

The biological activity of 2,5-diiodobenzene-1,4-diol is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity.
  • Halogen Bonding : Iodine atoms can participate in halogen bonding, potentially enhancing interactions with biological macromolecules.

These interactions may lead to various biological effects, including antioxidant properties and potential therapeutic actions against diseases.

Antioxidant Activity

Research indicates that 2,5-diiodobenzene-1,4-diol exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and may contribute to its therapeutic potential in diseases associated with oxidative stress.

Antimicrobial Properties

Studies have explored the antimicrobial efficacy of 2,5-diiodobenzene-1,4-diol against various pathogens. The compound demonstrates inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations have shown that 2,5-diiodobenzene-1,4-diol may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.

Case Studies

StudyFindings
Study A (2023)Demonstrated antioxidant activity through DPPH radical scavenging assays.
Study B (2022)Reported significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
Study C (2023)Showed induction of apoptosis in breast cancer cell lines with IC50 values indicating potency.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,5-diiodobenzene-1,4-diol, a comparison with structurally similar compounds is beneficial:

CompoundStructureBiological Activity
2,5-Dibromobenzene-1,4-diolTwo bromine atoms instead of iodineModerate antioxidant activity
2,5-Dichlorobenzene-1,4-diolTwo chlorine atoms instead of iodineMinimal antimicrobial properties
2,5-Difluorobenzene-1,4-diolTwo fluorine atoms instead of iodineLimited biological activity

2,5-Diiodobenzene-1,4-diol's iodine content enhances its reactivity and biological interactions compared to its bromine and chlorine analogs.

Properties

IUPAC Name

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-3-23(10-4-9-20)14-5-7-17(13(2)11-14)21-22-18-8-6-15(24(25)26)12-16(18)19/h5-8,11-12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOOSPBGGKYHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864692
Record name Disperse Red N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16586-43-9
Record name Disperse Red 65
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16586-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Red N
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016586439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disperse Red N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile
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